O-Allyl-D-tyrosine methyl ester hydrochloride
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Overview
Description
O-Allyl-D-tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl and a molecular weight of 271.74 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of an allyl group attached to the phenolic oxygen and a methyl ester group at the carboxyl end. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-D-tyrosine methyl ester hydrochloride typically involves the esterification of D-tyrosine followed by the introduction of the allyl group. The process can be summarized as follows:
Esterification: D-tyrosine is reacted with methanol in the presence of an acid catalyst to form D-tyrosine methyl ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: O-Allyl-D-tyrosine methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Epoxides: and from oxidation.
Alcohols: from reduction.
Substituted allyl derivatives: from nucleophilic substitution.
Scientific Research Applications
O-Allyl-D-tyrosine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Allyl-D-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The methyl ester group can be hydrolyzed to release the active tyrosine derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- L-Tyrosine methyl ester hydrochloride
- D-Tyrosine methyl ester hydrochloride
- O-Allyl-L-tyrosine methyl ester hydrochloride
Comparison: O-Allyl-D-tyrosine methyl ester hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its L-tyrosine counterparts, the D-isomer may exhibit different stereochemical interactions with biological targets, leading to varied effects .
Properties
IUPAC Name |
methyl 2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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